molecular formula C16H14N6O B11003645 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide

Cat. No.: B11003645
M. Wt: 306.32 g/mol
InChI Key: NZEVPGWEHNAMFY-UHFFFAOYSA-N
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Description

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a triazole ring fused with a pyridine ring, which is further connected to an indazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig-type cyclization mechanism, leading to the formation of the triazolo[4,3-a]pyridine core. The resulting intermediate is then coupled with an indazole derivative under appropriate reaction conditions to yield the final product.

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets within cells. For example, some derivatives of this compound have been shown to inhibit the activity of kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, the compound can block their activity, leading to changes in cellular processes such as proliferation and apoptosis. Molecular docking studies have provided insights into the binding interactions between the compound and its targets, highlighting key amino acid residues involved in the binding .

Comparison with Similar Compounds

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of ring structures, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indazole-3-carboxamide

InChI

InChI=1S/C16H14N6O/c1-21-12-7-3-2-6-11(12)15(20-21)16(23)17-10-14-19-18-13-8-4-5-9-22(13)14/h2-9H,10H2,1H3,(H,17,23)

InChI Key

NZEVPGWEHNAMFY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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